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Compound of Interest

Compound Name: Rivoglitazone hydrochloride

Cat. No.: B1679397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Rivoglitazone hydrochloride is a potent thiazolidinedione (TZD) class of antidiabetic agent.

This document provides an in-depth technical overview of its chemical structure and a

plausible, detailed synthetic route to obtain the hydrochloride salt. The synthesis involves a

multi-step process encompassing the construction of a substituted benzimidazole moiety,

followed by its coupling to a phenyl-thiazolidinedione backbone. This guide presents detailed,

step-by-step experimental protocols for each reaction, supported by quantitative data where

available from analogous chemical transformations. The complete synthetic pathway is also

visualized for enhanced clarity.

Chemical Structure of Rivoglitazone Hydrochloride
Rivoglitazone is chemically designated as (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-

yl) methoxy]benzyl}-1,3-thiazolidine-2,4-dione.[1] The hydrochloride salt is formed by the

reaction of the basic nitrogen atom in the benzimidazole ring with hydrochloric acid.

Table 1: Chemical and Physical Properties of Rivoglitazone
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Property Value Reference(s)

IUPAC Name

5-[[4-[(6-methoxy-1-

methylbenzimidazol-2-

yl)methoxy]phenyl]methyl]-1,3-

thiazolidine-2,4-dione

[2]

Molecular Formula C20H19N3O4S [1]

Molar Mass 397.45 g·mol−1 [1]

CAS Number 185428-18-6 [1]

Plausible Synthesis of Rivoglitazone Hydrochloride
The synthesis of Rivoglitazone hydrochloride can be logically approached through a

convergent strategy. This involves the independent synthesis of two key intermediates: the

benzimidazole core, specifically 2-(chloromethyl)-6-methoxy-1-methyl-1H-benzo[d]imidazole,

and the phenyl-thiazolidinedione moiety, 4-hydroxybenzaldehyde which is then elaborated.

These intermediates are then coupled via a Williamson ether synthesis, followed by a

Knoevenagel condensation, reduction, and final salt formation.

Synthesis of the Benzimidazole Intermediate
The construction of the substituted benzimidazole core is a critical phase of the overall

synthesis.

Step 1: Synthesis of 4-Methoxy-2-nitroaniline

4-Methoxyaniline is first acetylated to protect the amino group, then nitrated, and finally

hydrolyzed to yield 4-methoxy-2-nitroaniline.[3]

Step 2: Methylation of 4-Methoxy-2-nitroaniline

The amino group of 4-methoxy-2-nitroaniline is methylated to introduce the N-methyl group of

the benzimidazole ring.

Experimental Protocol: To a solution of 4-methoxy-2-nitroaniline (1.68 g, 10 mmol) in 20 mL

of dimethylformamide (DMF), sodium hydride (NaH) (480 mg of a 60% dispersion in mineral
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oil, 12 mmol) is added, leading to an exothermic reaction and hydrogen gas evolution. After

15 minutes, methyl iodide (MeI) (1.2 mL, 20 mmol) is added. The reaction is stirred for 30

minutes and then poured into a brine and sodium bicarbonate solution, causing the

precipitation of a bright orange solid. The solid is filtered, washed with water, and dried under

reduced pressure to yield 4-methoxy-N-methyl-2-nitroaniline.[4]

Step 3: Reduction of the Nitro Group

The nitro group of 4-methoxy-N-methyl-2-nitroaniline is reduced to an amino group to form N1-

methyl-4-methoxybenzene-1,2-diamine. This can be achieved using various reducing agents,

such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.[5]

Step 4: Cyclization to form the Benzimidazole Ring

The resulting diamine is then cyclized with a suitable C1 synthon to form the benzimidazole

ring. For the synthesis of the required (6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol,

glycolic acid can be used.

Experimental Protocol (Analogous): A mixture of the o-phenylenediamine derivative and

glycolic acid is heated, often in the presence of an acid catalyst like polyphosphoric acid, to

facilitate the condensation and cyclization to form the 2-hydroxymethylbenzimidazole

derivative.[6]

Step 5: Chlorination of the Hydroxymethyl Group

The hydroxyl group of the resulting benzimidazole methanol is converted to a chlorine atom to

create a reactive electrophile for the subsequent coupling reaction.

Experimental Protocol (Analogous): The (6-methoxy-1-methyl-1H-benzo[d]imidazol-2-

yl)methanol is treated with a chlorinating agent such as thionyl chloride (SOCl2) or

phosphorus oxychloride (POCl3) in an inert solvent to yield 2-(chloromethyl)-6-methoxy-1-

methyl-1H-benzo[d]imidazole.

Synthesis of the Thiazolidinedione Moiety and Coupling
Step 6: Williamson Ether Synthesis
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The synthesized benzimidazole chloride is coupled with 4-hydroxybenzaldehyde via a

Williamson ether synthesis to form 4-((6-methoxy-1-methyl-1H-benzo[d]imidazol-2-

yl)methoxy)benzaldehyde.

Experimental Protocol: An alkoxide is first formed by reacting 4-hydroxybenzaldehyde with a

base like sodium hydride or potassium carbonate in a polar aprotic solvent such as DMF or

acetonitrile. The 2-(chloromethyl)-6-methoxy-1-methyl-1H-benzo[d]imidazole is then added

to the reaction mixture, which is heated to facilitate the SN2 reaction, forming the desired

ether.[7]

Step 7: Knoevenagel Condensation

The resulting aldehyde is then condensed with thiazolidine-2,4-dione (TZD) in a Knoevenagel

condensation to form the benzylidene intermediate.

Experimental Protocol: A mixture of 4-((6-methoxy-1-methyl-1H-benzo[d]imidazol-2-

yl)methoxy)benzaldehyde and thiazolidine-2,4-dione is refluxed in a solvent like toluene or

ethanol in the presence of a catalytic amount of a weak base such as piperidine or

pyrrolidine.[8][9] A Dean-Stark apparatus can be used to remove the water formed during the

reaction and drive the equilibrium towards the product. The product, 5-({4-[(6-methoxy-1-

methyl-1H-benzo[d]imidazol-2-yl)methoxy]benzylidene})thiazolidine-2,4-dione, often

precipitates from the reaction mixture upon cooling.

Table 2: Yields for Analogous Knoevenagel Condensation Reactions

Aldehyde Catalyst Solvent Yield (%) Reference

Benzaldehyde Piperidine Ethanol 85 [4]

4-

Hydroxybenzalde

hyde

Piperidine Ethanol 91 [4]

Step 8: Reduction of the Benzylidene Double Bond

The exocyclic double bond of the benzylidene intermediate is reduced to a single bond to yield

Rivoglitazone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.researchgate.net/figure/Scheme-2-Knoevenagel-condensation-of-2-4-thiazolidinedione-and-aryl-aldehydes_fig2_280596420
https://www.jmaterenvironsci.com/Document/vol9/vol9_N8/272-JMES-3519-Bhat.pdf
https://www.benchchem.com/synthesis/pse-0681fg451f024g8g8fg93f82e1f8b705
https://www.benchchem.com/synthesis/pse-0681fg451f024g8g8fg93f82e1f8b705
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Catalytic hydrogenation is a common method for this reduction. The

benzylidene intermediate is dissolved in a suitable solvent like dioxane or a mixture of

ethanol and tetrahydrofuran and hydrogenated in the presence of a catalyst, such as 10%

Palladium on carbon (Pd/C), under hydrogen pressure.[10]

Step 9: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt of Rivoglitazone.

Experimental Protocol: Rivoglitazone free base is dissolved in a suitable solvent like

methanol or ethanol. A solution of hydrochloric acid in an alcohol (e.g., methanolic HCl) is

then added to the solution of the free base. The Rivoglitazone hydrochloride salt typically

precipitates out of the solution and can be collected by filtration and dried.[11]

Synthesis Pathway Diagram
Caption: Plausible synthetic pathway for Rivoglitazone hydrochloride.

Conclusion
This technical guide outlines a feasible and detailed synthetic route for Rivoglitazone
hydrochloride, based on established chemical principles and analogous reactions reported in

the literature. The presented experimental protocols provide a solid foundation for researchers

and drug development professionals working on the synthesis of this and related

thiazolidinedione compounds. Further optimization of each step would be necessary to achieve

industrial-scale production with high yields and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://patents.google.com/patent/CN111704555A/en
https://patents.google.com/patent/CN111704555A/en
https://www.benchchem.com/synthesis/pse-0681fg451f024g8g8fg93f82e1f8b705
https://www.benchchem.com/product/b094649
https://www.chemicalbook.com/synthesis/6-methyl-1h-benzimidazol-2-yl-methanol.htm
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.researchgate.net/figure/Scheme-2-Knoevenagel-condensation-of-2-4-thiazolidinedione-and-aryl-aldehydes_fig2_280596420
https://www.jmaterenvironsci.com/Document/vol9/vol9_N8/272-JMES-3519-Bhat.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050404/
https://patents.google.com/patent/WO2008142706A2/en
https://patents.google.com/patent/WO2008142706A2/en
https://www.benchchem.com/product/b1679397#chemical-structure-and-synthesis-of-rivoglitazone-hydrochloride
https://www.benchchem.com/product/b1679397#chemical-structure-and-synthesis-of-rivoglitazone-hydrochloride
https://www.benchchem.com/product/b1679397#chemical-structure-and-synthesis-of-rivoglitazone-hydrochloride
https://www.benchchem.com/product/b1679397#chemical-structure-and-synthesis-of-rivoglitazone-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679397?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

